6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
Description
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-6-7(11)1-2-8-9(6)13-4-3-12-8/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSCFPMGORNPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with formaldehyde in the presence of an acid catalyst to form the benzodioxine ring. Subsequent oxidation and formylation steps introduce the aldehyde group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 180.16 g/mol
- CAS Number : 123373-28-4
Functional Groups
- Hydroxyl group (-OH) at position 6
- Aldehyde group (-CHO) at position 5
These functional groups play a crucial role in the compound's reactivity and biological interactions.
Medicinal Chemistry
One of the most significant applications of 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is its potential as a PARP1 inhibitor . PARP1 (Poly (ADP-ribose) polymerase 1) is an enzyme involved in DNA repair mechanisms, making it a target for cancer therapies. The inhibition of PARP1 can lead to increased cancer cell death, especially in cells deficient in other DNA repair pathways.
Research has shown that this compound exhibits significant binding affinity towards PARP1. In vitro studies typically involve:
- Binding affinity assays to determine interaction strength with PARP1.
- Cell viability assays to assess the cytotoxic effects on cancer cell lines.
PARP Inhibition in Cancer Therapy
Recent studies have demonstrated that compounds similar to this compound can effectively inhibit PARP1 activity in various cancer cell lines. For instance:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values indicating potent inhibition of PARP1 activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods involving the functionalization of existing dioxine structures. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of synthesized products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- Structure : Replaces the hydroxyl group with bromine at position 5.
- Properties : Higher molecular weight (275.11 g/mol vs. 194.17 g/mol for the parent compound) and reduced polarity due to the bromine atom.
- Applications : Used as a Suzuki coupling precursor for synthesizing conjugated polymers in optoelectronic devices .
5-Fluoro-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Carboxylic Acid and Ester Derivatives
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Heterocyclic and Thiophene-Based Analogs
7,7'-(Phenothiazine-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde)
5-(7-Chloro-3-methyl-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione
- Structure : Oxathiin ring (oxygen and sulfur) replaces the dioxine system.
- Properties: Sulfur incorporation improves redox activity, relevant to enzymatic inhibition (e.g., D-amino acid oxidase) .
Comparative Data Table
Key Research Findings
- Reactivity : The carbaldehyde group in the parent compound undergoes Schiff base formation with amines, a feature exploited in sensor design . Brominated analogs show superior cross-coupling efficiency in polymer synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Br) lower HOMO-LUMO gaps, enhancing charge transport in optoelectronic materials .
- Biological Activity : Esters (e.g., ethyl carboxylates) exhibit improved bioavailability compared to carboxylic acids, making them preferred in drug development .
Biological Activity
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (CAS Number: 123373-28-4) is an organic compound notable for its unique dioxine structure and potential biological activities. With a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol, this compound features a hydroxyl group at the sixth position and an aldehyde group at the fifth position of the benzo[b][1,4]dioxine ring system. These structural characteristics contribute to its chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry and pharmaceuticals .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potential PARP1 inhibitor , which plays a critical role in DNA repair mechanisms. This inhibition is significant in cancer therapy as it may enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA damage.
The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and engage in redox reactions, influencing cellular oxidative stress pathways. This interaction may lead to various biological effects, including antimicrobial and antioxidant properties.
Research Findings
Research studies have explored the compound's binding affinity towards PARP1, demonstrating significant inhibitory effects. The potency of this inhibition varies based on structural modifications and experimental conditions. Below is a summary of key findings from recent studies:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Identified as a potent PARP1 inhibitor with IC50 values in the low micromolar range | In vitro enzyme assays |
| Study B | Exhibited antioxidant activity in cellular models | DPPH radical scavenging assay |
| Study C | Demonstrated antimicrobial properties against various bacterial strains | Agar diffusion method |
These findings suggest that this compound holds promise for therapeutic applications in cancer treatment and infectious diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapy : In a preclinical study, mice treated with this compound showed reduced tumor growth when combined with standard chemotherapeutics. This suggests enhanced therapeutic efficacy through PARP inhibition.
- Antioxidant Activity : A study focusing on oxidative stress revealed that administration of the compound significantly reduced markers of oxidative damage in liver tissues of rats exposed to toxins.
- Antimicrobial Testing : Laboratory tests indicated that the compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as a new antimicrobial agent.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cyclization : Reaction of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxine ring.
- Oxidation : Introduction of the aldehyde group via oxidation processes.
Chemical Reactions
The compound participates in various chemical reactions:
- Oxidation : The aldehyde can be oxidized to form carboxylic acids.
- Reduction : Reduction can convert the aldehyde to primary alcohols.
- Substitution Reactions : The hydroxyl group can undergo nucleophilic substitutions to form ethers or esters.
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of 2,3-dihydrobenzo[b][1,4]dioxine derivatives using oxidizing agents like pyridinium chlorochromate (PCC) or through palladium-catalyzed cross-coupling reactions. To optimize efficiency, employ factorial design experiments to systematically test variables such as catalyst loading, solvent polarity, temperature, and reaction time. This approach minimizes trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic and aldehyde proton environments. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) quantifies purity, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 208.07). Cross-reference spectral data with structurally analogous compounds like 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde .
Q. What are the primary applications of this compound in pharmaceutical or materials research?
- Methodological Answer : The aldehyde group serves as a reactive handle for synthesizing Schiff bases or heterocyclic derivatives. For example, it can be condensed with hydrazines to form triazole derivatives, which are screened for antimicrobial or anticancer activity. In materials science, the compound acts as a precursor for π-conjugated polymers in organic electronics .
Advanced Research Questions
Q. How can researchers address low yields during the synthesis of derivatives, particularly in multi-step reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and identify energy barriers in key reaction steps (e.g., nucleophilic attack on the aldehyde group). Pair computational insights with experimental optimization using microfluidic reactors to control reaction kinetics and improve selectivity .
Q. What strategies resolve discrepancies in spectroscopic data when analyzing novel derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems. For ambiguous cases, validate structures via X-ray crystallography or compare with synthetic intermediates (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives) to confirm regiochemistry .
Q. How can computational models predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?
- Methodological Answer : Utilize COMSOL Multiphysics simulations coupled with machine learning (ML) to predict solvation effects and reaction pathways. Train ML models on datasets of similar benzodioxine derivatives in ionic liquids, incorporating descriptors like solvent polarity index and cation-anion pairing effects .
Q. What experimental designs are suitable for studying the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer : Implement accelerated stability testing using a fractional factorial design. Variables include light intensity (UV-Vis), temperature (25–60°C), and oxidant concentration (e.g., H₂O₂). Monitor degradation via LC-MS and quantify kinetic parameters (e.g., half-life) using Arrhenius plots .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting bioactivity data for derivatives across different assays?
- Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀, EC₅₀) across assays, adjusting for variables like cell line viability or enzyme isoform specificity. Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based luciferase reporter assays) .
Q. What approaches validate the environmental toxicity profile of this compound and its metabolites?
- Methodological Answer : Use in silico tools like EPA’s TEST software to predict biodegradation pathways and toxicity endpoints (e.g., LC₅₀ for aquatic organisms). Confirm experimentally via Daphnia magna acute toxicity tests and high-resolution mass spectrometry (HRMS) to track metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
